3a-Hydroxy-17-androstanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Hydroxy-17-androstanone typically involves the reduction of androstenedione or testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution. The reaction is carried out at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
3a-Hydroxy-17-androstanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form androstenedione or other related compounds.
Reduction: Further reduction can lead to the formation of dihydrotestosterone.
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Androstenedione
Reduction: Dihydrotestosterone
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3a-Hydroxy-17-androstanone has several scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Studied for its role as a neurosteroid and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in conditions related to androgen deficiency.
Industry: Utilized in the synthesis of other steroid hormones and related compounds.
Mechanism of Action
3a-Hydroxy-17-androstanone exerts its effects primarily through its interaction with androgen receptors. It acts as a weak agonist, binding to these receptors and modulating their activity. Additionally, it functions as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Androsterone: Another weak androgen with similar properties but slightly different molecular structure.
Epiandrosterone: A stereoisomer of androsterone with similar biological activity.
Uniqueness
3a-Hydroxy-17-androstanone is unique due to its specific configuration and its role as both a weak androgen and a neurosteroid. Its ability to modulate GABA-A receptors distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,18+,19+/m1/s1 |
InChI Key |
QGXBDMJGAMFCBF-YROQGIJISA-N |
Isomeric SMILES |
C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
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